molecular formula C9H17ClN4O B1489414 (1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1824269-32-0

(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1489414
CAS No.: 1824269-32-0
M. Wt: 232.71 g/mol
InChI Key: CICKQMJYVUZATE-UHFFFAOYSA-N
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Description

(1-(4-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS: 1824269-32-0) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-aminocyclohexyl group at the 1-position and a hydroxymethyl group at the 4-position, with a hydrochloride salt counterion. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , followed by deprotection of a carbamate intermediate using HCl in dioxane . Its molecular formula is C₉H₁₆ClN₅O, with a molecular weight of 261.71 g/mol.

The compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as CLK inhibitors (e.g., compound 16a in ) . Its structural features, including the polar hydroxymethyl group and the rigid cyclohexylamine moiety, enhance solubility and binding affinity in biological systems. Safety protocols for handling emphasize avoiding heat, ignition sources, and direct exposure, as outlined in its GHS hazard statements .

Properties

IUPAC Name

[1-(4-aminocyclohexyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.ClH/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13;/h5,7,9,14H,1-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICKQMJYVUZATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2C=C(N=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a derivative of the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring that is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C10H16ClN5O\text{C}_{10}\text{H}_{16}\text{ClN}_5\text{O}

This molecular composition indicates the presence of functional groups that may contribute to its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study demonstrated that compounds with similar triazole structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

The anticancer potential of triazole derivatives has also been highlighted in several studies. For instance, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values reported were 27.3 µM and 6.2 µM respectively for similar triazole compounds .

Cancer Cell Line IC50 Value (µM) Reference
MCF-727.3
HCT-1166.2

Antidepressant Activity

Recent investigations into the antidepressant-like effects of triazole derivatives suggest that they may modulate neurotransmitter systems. In animal models, compounds with similar scaffolds have shown promise in reducing depressive behaviors in tests such as the forced swimming test (FST) and tail suspension test (TST) .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Oxidative Stress Reduction : Some studies suggest that triazole derivatives possess antioxidant properties which could mitigate oxidative stress in cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated a significant reduction in tumor growth in xenograft models. These findings support the potential use of triazole derivatives as therapeutic agents in oncology .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the significant applications of (1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens. Studies have demonstrated that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their antibacterial activity. The compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Organism
This compound16Staphylococcus aureus
This compound32Escherichia coli

Agricultural Science

Fungicide Development

The compound's triazole structure makes it a candidate for fungicide development. Triazoles are widely used in agriculture to control fungal diseases in crops. Research indicates that this compound may enhance the efficacy of existing fungicides when used in combination.

Case Study: Efficacy Against Fungal Pathogens

A field trial conducted on wheat crops demonstrated that the application of this compound significantly reduced the incidence of Fusarium spp., a common fungal pathogen. The treated plots showed a 40% reduction in disease severity compared to untreated controls .

Table 2: Efficacy of this compound in Field Trials

TreatmentDisease Severity (%)Control (%)
Untreated70-
Compound Application3040

Materials Science

Polymer Modification

In materials science, this compound can be utilized as a modifier for polymers. Its ability to form stable bonds with various substrates makes it suitable for enhancing the properties of polymeric materials.

Case Study: Enhancing Polymer Properties

Research has shown that incorporating this compound into polyvinyl chloride (PVC) significantly improves thermal stability and mechanical strength. A study published in Polymer Science highlighted that PVC blends containing the triazole derivative exhibited a 25% increase in tensile strength compared to pure PVC .

Table 3: Mechanical Properties of PVC Blends

SampleTensile Strength (MPa)Thermal Stability (°C)
Pure PVC30180
PVC + Compound37.5210

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related triazole derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/SAR Notes
Target compound (1824269-32-0) C₉H₁₆ClN₅O 261.71 4-Aminocyclohexyl, hydroxymethyl CLK inhibitor intermediate
(1-(2-Aminopropyl)-1H-triazol-4-yl)methanol HCl (1824064-15-4) C₆H₁₃ClN₄O 192.65 2-Aminopropyl, hydroxymethyl Limited data; smaller amine chain reduces steric bulk
(1-(2-(Piperidin-2-yl)ethyl)-1H-triazol-4-yl)methanol HCl (1824028-21-8) C₁₀H₁₈ClN₅O 283.74 Piperidin-2-ylethyl, hydroxymethyl Discontinued; potential solubility issues
[1-(Pyrrolidin-2-ylmethyl)-1H-triazol-4-yl]methanol HCl C₈H₁₅ClN₄O 218.69 Pyrrolidin-2-ylmethyl, hydroxymethyl No reported bioactivity; polar cyclic amine

Structural and Functional Differences

Amine Substituent: The 4-aminocyclohexyl group in the target compound provides conformational rigidity and enhanced lipophilicity compared to the 2-aminopropyl group in or the smaller pyrrolidin-2-ylmethyl group in . This rigidity may improve target binding in kinase inhibitors .

Hydroxymethyl Group :

  • All compounds share a hydroxymethyl group at the 4-position of the triazole, which enhances hydrogen-bonding capacity. However, steric hindrance from bulkier amine substituents (e.g., cyclohexyl) may limit interaction with certain enzyme active sites.

Key Research Findings and Implications

Role of Cyclohexylamine: Structural studies indicate that the 4-aminocyclohexyl group optimizes steric and electronic interactions in kinase binding sites, a feature absent in smaller amines .

Safety and Handling : The target compound requires stringent storage conditions (-20°C) and avoidance of moisture , whereas analogs like have less detailed safety guidelines.

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis typically follows a convergent strategy involving the following main steps:

  • Formation of the 1,2,3-Triazole Ring:
    The core 1,2,3-triazole ring is commonly constructed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" reaction. This involves reacting an azide-functionalized precursor with an alkyne derivative under mild conditions, often in the presence of copper(I) iodide as a catalyst. This step selectively yields the 1,4-disubstituted triazole scaffold, which is crucial for the subsequent attachment of the aminocyclohexyl group.

  • Introduction of the Aminocyclohexyl Group:
    The 4-aminocyclohexyl substituent is introduced through nucleophilic substitution or amination reactions on the triazole intermediate. The stereochemistry of the cyclohexyl moiety (often cis-1R,2S) is controlled during this stage to ensure the correct spatial configuration, which is essential for biological activity.

  • Reduction and Functional Group Manipulation:
    The intermediate bearing the triazole and aminocyclohexyl groups is subjected to reduction or other functional group transformations to install the methanol (-CH2OH) group at the triazole 4-position. This step may involve selective reduction of precursor functionalities or protection/deprotection sequences to yield the free alcohol.

  • Formation of the Hydrochloride Salt:
    The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as dioxane. This salt formation enhances the compound’s solubility and stability, facilitating handling and storage.

Reaction Conditions and Optimization

  • Catalysts and Reagents:
    Copper(I) iodide is the preferred catalyst for the azide-alkyne cycloaddition due to its high efficiency and regioselectivity. Bases such as N,N-diisopropylethylamine (DIPEA) are used to facilitate amination steps. For peptide coupling or amide bond formation in related synthetic routes, coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are employed.

  • Solvents and Temperature:
    Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or dioxane. Reaction temperatures vary from room temperature for mild steps to elevated temperatures (e.g., 100 °C) for palladium-catalyzed cross-coupling or cycloaddition reactions.

  • Purification Techniques:
    Purification is achieved through silica gel flash chromatography and preparative high-performance liquid chromatography (HPLC). Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) are used to confirm purity and structure.

Industrial Production Considerations

  • Yield and Purity Optimization:
    Industrial synthesis focuses on maximizing yield and purity by optimizing reaction parameters such as catalyst loading, temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance reaction control, scalability, and safety.

  • Stereochemical Control:
    Maintaining the cis stereochemistry of the 4-aminocyclohexyl group is critical. Strategies include using stereochemically pure starting materials and controlling reaction conditions to avoid epimerization.

  • Environmental and Safety Aspects:
    Use of green solvents and minimizing hazardous reagents are considered to reduce environmental impact. Efficient catalyst recovery and waste treatment protocols are integrated into industrial processes.

Summary Table of Preparation Steps

Step Number Reaction Type Key Reagents/Catalysts Conditions Outcome
1 Azide-Alkyne Cycloaddition Azide, Alkyne, CuI catalyst Room temp or mild heating Formation of 1,4-disubstituted triazole
2 Nucleophilic Substitution/Amination Aminocyclohexyl derivative, base Room temp to reflux Attachment of 4-aminocyclohexyl group
3 Reduction/Functional Group Manipulation Reducing agent (e.g., NaBH4) Mild conditions Introduction of methanol group
4 Salt Formation HCl in dioxane Room temperature Formation of hydrochloride salt

Research Findings and Characterization

  • Structural Confirmation:
    1H and 13C NMR spectroscopy confirm the chemical shifts corresponding to the triazole ring, aminocyclohexyl group, and methanol moiety. Multiplicities and coupling constants are consistent with the expected stereochemistry.

  • Mass Spectrometry:
    Electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HRMS) provide molecular ion peaks confirming the molecular weight and purity of the compound.

  • Chromatographic Purity: LC-MS analysis shows retention times consistent with the target compound and purity levels above 95%, indicating efficient purification protocols.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride?

  • Methodological Answer : The compound’s 1,2,3-triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction. For example, propargyl alcohol can react with an azide-functionalized cyclohexylamine precursor under reflux in ethanol/water with Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) . Post-reaction purification involves solvent evaporation, filtration, and recrystallization. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid release into waterways .
  • Storage : Keep in sealed glass containers at 2–8°C in a dry, dark environment to prevent degradation .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the triazole ring, aminocyclohexyl group, and methanol moiety. DMSO-d₆ or CDCl₃ are typical solvents.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL software refines the structure, resolving bond lengths/angles and confirming stereochemistry .

Advanced Research Questions

Q. How can the CuAAC reaction be optimized to enhance regioselectivity and yield for this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use Cu(I) bromide with tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the catalyst and reduce side reactions.
  • Solvent Systems : Mixed solvents (e.g., t-BuOH:H₂O 1:1) improve solubility and reaction kinetics.
  • Temperature Control : Maintain 50–60°C during reflux to balance reaction rate and decomposition risks. Monitor progress via TLC or HPLC .

Q. How are contradictions in crystallographic data resolved during structure refinement?

  • Methodological Answer : Contradictions (e.g., disordered atoms or twinning) are addressed using SHELXL’s tools:

  • TWIN/BASF Commands : Model twinned crystals by refining scale factors for overlapping reflections.
  • ISOR/SADI Restraints : Apply geometric restraints to disordered regions (e.g., aminocyclohexyl groups) based on prior bond-length/angle data.
  • HKLF 5 Format : Process high-resolution data (>1.0 Å) to improve electron density maps .

Q. What strategies are employed to evaluate the compound’s biological activity in antifungal assays?

  • Methodological Answer :

  • In Vitro Testing : Use broth microdilution assays (CLSI M38/M44 standards) against fungi (e.g., Candida spp., Aspergillus). Compare MIC values to reference drugs (e.g., tebuconazole) .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) against fungal target proteins (e.g., lanosterol 14α-demethylase) to predict binding modes. Validate with enzyme inhibition assays .

Q. How are computational methods applied to study this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100–200 ns trajectories. Analyze hydrogen bonds, hydrophobic contacts, and binding free energy (MM-PBSA).
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 16) to identify nucleophilic/electrophilic regions on the triazole ring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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